1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene is an organic compound with the molecular formula C21H19NO2S2 and a molecular weight of 381.519 g/mol It is characterized by the presence of a nitro group attached to a benzene ring, along with two benzylsulfanyl groups attached to a central carbon atom
Preparation Methods
The synthesis of 1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzaldehyde with benzyl mercaptan in the presence of a suitable catalyst . The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which 1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfanyl groups can also participate in redox reactions, further contributing to the compound’s activity. Molecular targets and pathways involved include enzymes and receptors that are sensitive to oxidative stress and redox changes .
Comparison with Similar Compounds
1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene can be compared with other similar compounds such as:
2-[Bis(benzylsulfanyl)methyl]-6-methoxyphenol: This compound has a similar structure but includes a methoxy group, which can alter its chemical reactivity and biological activity.
1-[Bis(benzylsulfonyl)methyl]-4-nitrobenzene:
The uniqueness of this compound lies in its combination of a nitro group and benzylsulfanyl groups, which provide a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
21299-21-8 |
---|---|
Molecular Formula |
C21H19NO2S2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-[bis(benzylsulfanyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C21H19NO2S2/c23-22(24)20-13-11-19(12-14-20)21(25-15-17-7-3-1-4-8-17)26-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2 |
InChI Key |
CCRUNYVIZSABGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C2=CC=C(C=C2)[N+](=O)[O-])SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.